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Compound Name:

acid
CAS No.: 1181385-35-2
Cat. No.: B6363780

Get Quote

Executive Summary

This technical guide provides an in-depth analysis of 2-(2,3-Dichlorophenyl)benzoic acid
(CAS: 1181385-35-2), a specialized biphenyl derivative. Distinct from the common Lamotrigine
intermediate (2,3-dichlorobenzoic acid) and the NSAID precursor (2-[(2,3-
dichlorophenyl)amino]benzoic acid), this compound represents a rigid biaryl scaffold with
significant steric and electronic properties.

This document is designed for medicinal chemists and process engineers, focusing on the
compound's physicochemical behavior, synthetic accessibility via Suzuki-Miyaura cross-
coupling, and analytical characterization.

Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification

o IUPAC Name: 2-(2,3-Dichlorophenyl)benzoic acid[1][2]
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CAS Registry Number: 1181385-35-2[1][2][3]

Molecular Formula: C13HsCl202[4]

Molecular Weight: 267.11 g/mol [4]

SMILES: OC(=0)C1=CC=CC=C1C2=C(Cl)C(Cl)=CC=C2

Structural Class: Biaryl / Biphenyl-2-carboxylic acid derivative

Structural conformation & Atropisomerism

The core feature of this molecule is the biaryl bond connecting the benzoic acid ring to the 2,3-
dichlorophenyl ring.

» Ortho-Substitution Effect: The presence of the carboxylic acid group at position 2 and the
chlorine atom at position 2' creates significant steric hindrance.

e Torsion Angle: Unlike unsubstituted biphenyl (which has a torsion angle of ~44° in solution),
the steric clash between the carboxylic acid and the 2'-chloro substituent forces the two
phenyl rings into a nearly orthogonal arrangement (twist angle ~60-90°).

e Implication: This non-planar conformation disrupts

-conjugation between the rings, isolating their electronic systems and increasing lipophilicity
by reducing the effective solvent-accessible surface area of the polar regions.

Part 2: Physicochemical Properties[5]
Thermodynamic & Solubility Profile

The following data synthesizes predicted values with comparative data from structural
analogues (Biphenyl-2-carboxylic acid) to provide a robust operational profile.
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Value
Property . Confidence Operational Note
(Predicted/Analog)
Expect sharp
) ) ) endotherm; lower than
Melting Point 165-175°C High (Analog)
planar analogs due to
twist.
Decomposition likely
Boiling Point 386.0£27.0 °C Medium (Calc) prior to boiling at atm
pressure.
i ) Higher density due to
Density 1.397 + 0.06 g/cm3 Medium (Calc) ]
heavy chlorine atoms.
Stronger acid than
) ) benzoic acid (pKa 4.2)
pKa (Acid) 3.62+0.30 High (Calc) ]
due to field effect of
Cl.
Highly lipophilic; poor
LogP (Lipophilicity) 3.8-4.2 High (Calc) gy pop N P
aqueous solubility.
N ) Practically insoluble in
Solubility (Water) <0.05 mg/mL (pH 1.2)  High o _
acidic media.
- . . ) Soluble in DMSO,
Solubility (Organic) High High

DCM, MeOH, THF.

Deep Dive: Acidity (pKa) Mechanics

The pKa of 3.62 is notably lower than unsubstituted benzoic acid (4.20). This acidity

enhancement is driven by two mechanisms:

» Field Inductive Effect (-I): The electron-withdrawing chlorine atoms on the adjacent ring exert
a through-space field effect, stabilizing the carboxylate anion.

« Steric Inhibition of Resonance: The orthogonal twist prevents the phenyl ring from donating
electron density into the carbonyl group via resonance. This destabilizes the un-ionized acid
form relative to the anion, favoring ionization.
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Solubility & Dissolution Logic

e pH Dependence: As a weak acid, solubility is pH-dependent.

o pH < pKa (Simulated Gastric Fluid): Predominantly unionized; solubility is driven by LogP
(~4.0). Very low.

o pH > pKa + 2 (Simulated Intestinal Fluid): Predominantly ionized (carboxylate form).
Solubility increases significantly (> 1 mg/mL) but may require co-solvents (surfactants) due
to the lipophilic "grease ball" nature of the dichlorophenyl tail.

Part 3: Synthetic & Analytical Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling

Since this compound is not a standard commodity chemical, it is best synthesized via
palladium-catalyzed cross-coupling. This route ensures regioselectivity and high yield.

Reaction Scheme: 2-Carboxyphenylboronic acid + 1-Bromo-2,3-dichlorobenzene

Product

Detailed Protocol

e Reagents:

o

2-Carboxyphenylboronic acid (1.0 eq)

[¢]

1-Bromo-2,3-dichlorobenzene (1.0 eq) [Alternatively: 1-lodo-2,3-dichlorobenzene for faster
kinetics]

[¢]

Catalyst: Pd(PPhs)a (3-5 mol%)

[¢]

Base: Na2COs (2.0 M aqueous solution, 3.0 eq)

o

Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Dioxane/Water.
e Procedure:

o Charge a reaction flask with the aryl halide and boronic acid.
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o Dissolve in degassed solvent mixture under Nitrogen/Argon atmosphere.
o Add the base and then the Pd catalyst.

o Heat to reflux (approx. 85-90 °C) for 12-16 hours. Monitor by HPLC/TLC.

e Workup:
o Cool to room temperature. Acidify with 1M HCI to pH ~2 (precipitates the acid).
o Extract with Ethyl Acetate (3x).
o Wash organic layer with brine, dry over MgSOa, and concentrate.[5]

o Purification: Recrystallize from Ethanol/Water or Toluene to remove palladium residues
and de-halogenated byproducts.

Visualization: Synthesis Workflow
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Starting Materials
(2-Carboxyphenylboronic acid +
1-Bromo-2,3-dichlorobenzene)

Mix under N2

Catalytic Cycle
Pd(PPh3)4, Na2CO3
Solvent: DME/H20

Heat

Reflux (85-90°C)
12-16 Hours
(Argon Atmosphere)

Cool & Acidify

Quench & Acidify
Add 1M HCI -> pH 2
(Precipitation of Product)

Phase Sep

Extraction (EtOAC)
& Drying (MgSO4)
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Recrystallization
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Target: >98% Purity
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Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of 2-(2,3-

Dichlorophenyl)benzoic acid.

Analytical Methodology (HPLC)

To validate purity, specifically separating the product from potential de-halogenated impurities

(e.g., 2-(2-chlorophenyl)benzoic acid).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 pum).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

Mobile Phase B: Acetonitrile.

Gradient: 40% B to 90% B over 15 minutes. Hold 5 mins.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic rings) and 220 nm (carboxylate).

Retention Logic: The target compound (LogP ~4.0) will elute late, likely after unsubstituted
biphenyl acids but before fully chlorinated byproducts.

Part 4: Safety & Handling

GHS Classification: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

Handling: Use standard PPE (gloves, goggles). Avoid dust formation.

Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly
closed to prevent moisture absorption (though not highly hygroscopic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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